Biocatalytic Enantioselective Synthesis of (R)-1,2-Diphenylethanol: Superior Enantiomeric Excess vs. Prior Art
The biocatalytic reduction of 1,2-diphenylethanone using *Lactobacillus paracasei* BD87E6 achieved >99% enantiomeric excess (ee) for (R)-1,2-diphenylethanol [1]. This represents a significant improvement over prior enantioselective syntheses of 1,2-diarylethanols, which typically report ee values below 95% [1]. The optimized process also delivered >99% conversion and 98% isolated yield, demonstrating its practical superiority.
| Evidence Dimension | Enantiomeric Excess (ee) in Biocatalytic Reduction |
|---|---|
| Target Compound Data | >99% ee for (R)-1,2-diphenylethanol |
| Comparator Or Baseline | Prior art enantioselective syntheses of 1,2-diarylethanols (typically <95% ee) |
| Quantified Difference | >4 percentage points improvement in ee |
| Conditions | Whole-cell biocatalysis with *Lactobacillus paracasei* BD87E6, pH 6, 31 °C, 48 h, 134 rpm |
Why This Matters
Higher enantiomeric excess ensures greater stereochemical purity for pharmaceutical applications where enantiomeric impurities can impact efficacy and safety.
- [1] Çakmak F, Özdemir A, Dertli E, Şahin E. Effective biocatalytic synthesis of enentiopure (R)-1,2-diphenylethanol as a pharmaceutical precursor using whole-cell biocatalyst. Molecular Catalysis. 2024; 563: 114257. View Source
